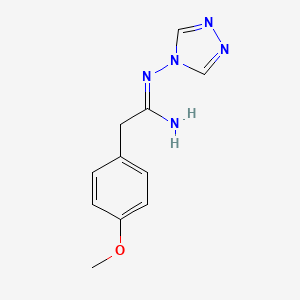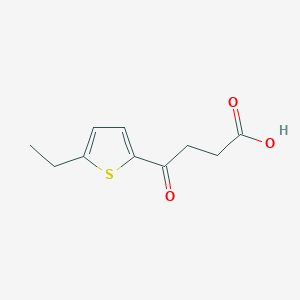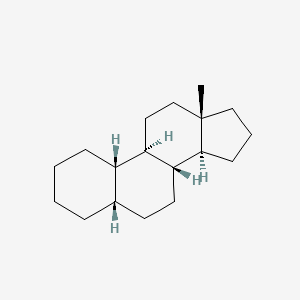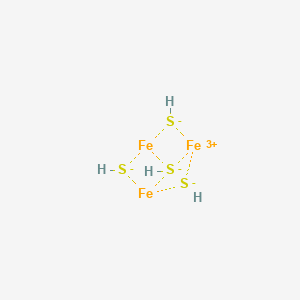![molecular formula C15H18N4O3S B1231348 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Hydrogen Bonding in N-arylpyrazinecarboxamides
Research has explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on the hydrogen bonding patterns. These structures include a range of substituents like methyl, trifluoromethyl, fluoro, chloro, methoxy, and nitro groups, influencing their behavior as hydrogen-bond donors and acceptors. The study of these structures revealed diverse intermolecular forces, including N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, as well as pi...pi stacking interactions. This research provides insights into the zero-, one-, or two-dimensional supramolecular structures of these compounds (Wardell et al., 2008).
Supramolecular Assembly Influenced by Halogen Bonding
A study on N-(3-halophenyl)-2-pyrazinecarboxamide ligands revealed how halogen bonding interactions can significantly impact the supramolecular assemblies of coordination compounds. These findings are crucial for understanding the role of halogen bonding in the crystal engineering field, particularly in the formation of specific supramolecular synthons (Khavasi & Azhdari Tehrani, 2013).
Antimicrobial and Antifungal Properties
Several studies have synthesized derivatives of pyrazinecarboxamide and evaluated their antimicrobial and antifungal properties. These include the synthesis of novel amino pyrazole derivatives and their evaluation for potential medicinal value. The antimicrobial activity of these compounds was observed in various tests, highlighting their potential in developing new antimicrobial agents (Shah et al., 2018).
Role in Eliciting Flavolignan Production
In the field of plant biotechnology, substituted pyrazinecarboxamides have been used as abiotic elicitors to enhance the production of flavonolignans in Silybum marianum cultures. This application is particularly relevant in increasing the yield of bioactive compounds with hepatoprotective and anticancer activities (Tumova et al., 2010).
Propiedades
Nombre del producto |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide |
|---|---|
Fórmula molecular |
C15H18N4O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-5-6-12(7-14(10)23(21,22)19(3)4)18-15(20)13-9-16-11(2)8-17-13/h5-9H,1-4H3,(H,18,20) |
Clave InChI |
FFSRUABGJBZTJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(N=C2)C)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)


![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)




